molecular formula C11H19NO B12857462 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene

3-Ethoxy-2-aza-spiro[4.5]dec-2-ene

Cat. No.: B12857462
M. Wt: 181.27 g/mol
InChI Key: HSTLRVBLRFAFRZ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-aza-spiro[4.5]dec-2-ene: is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the desired spirocyclic structure . Another method includes the use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as a raw material .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

3-Ethoxy-2-aza-spiro[4.5]dec-2-ene has been identified as a potential pharmacologically active compound. Research indicates that derivatives of spiro compounds exhibit a range of biological activities, including analgesic and neuroleptic effects. These properties are attributed to the unique structural characteristics of spiro compounds, which allow for diverse interactions with biological targets.

Case Study: Analgesic Properties

A study highlighted the synthesis of various spiro compounds, including this compound, which demonstrated significant analgesic activity in preclinical models. The mechanism involves modulation of pain pathways, potentially through interaction with opioid receptors or other pain-related signaling molecules .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to utilize it as a building block for creating various heterocyclic compounds.

Synthesis Pathways

The synthesis of this compound typically involves cyclization reactions starting from simpler precursors like piperidone derivatives. For example, one method involves the reaction of a piperidone with an amine in the presence of an alkali metal cyanide, leading to the formation of the spiro compound through cyclization .

Pharmaceutical Development

Due to its promising biological activities, this compound is being explored for potential applications in drug development. Compounds derived from it are being investigated for their efficacy in treating various conditions, including pain management and psychiatric disorders.

Pharmaceutical Formulations

Research has shown that formulations containing derivatives of this compound can enhance therapeutic outcomes compared to traditional treatments. The spiro structure contributes to improved pharmacokinetic properties such as solubility and bioavailability .

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 8-oxo-1-oxa-3,9-diazaspiro[4.6]undec-2-ene
  • 8-hydroxy-1-oxa-3-azaspiro[4.5]dec-2-ene
  • 8-oxo-1-oxa-3-azaspiro[4.5]dec-2-ene

Comparison: 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene is unique due to its ethoxy group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

3-ethoxy-2-azaspiro[4.5]dec-2-ene

InChI

InChI=1S/C11H19NO/c1-2-13-10-8-11(9-12-10)6-4-3-5-7-11/h2-9H2,1H3

InChI Key

HSTLRVBLRFAFRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCC2(C1)CCCCC2

Origin of Product

United States

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